1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
Properties
IUPAC Name |
3-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-9-7-13(8-10-14)22-17(23)15-16(18(22)24)21(20-19-15)11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQQDYNPLCAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves a multi-step process. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. For instance:
- Mechanism of Action : Research indicates that the compound exhibits antiproliferative activity against various cancer cell lines. It interacts with high-abundance blood proteins such as human serum albumin and immunoglobulin G (IgG), which may play a role in its mechanism of action against cancer cells .
- Case Studies : A study demonstrated that derivatives of triazole compounds showed significant anticancer activity against cell lines like HCT 116 and MDA-MB231. The most active derivative had an IC50 value of 42.5 µg/mL against the MDA-MB231 cell line .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Activities : Research on related triazole compounds indicates moderate to good inhibitory activity against several bacterial and fungal strains. This suggests that 1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione may possess similar properties due to structural similarities .
Potential as a Multifunctional Pharmaceutical Agent
The versatility of this compound positions it as a candidate for development into multifunctional pharmaceutical agents:
- Drug-Protein Interactions : The binding studies reveal strong interactions between the compound and serum proteins, which may enhance its therapeutic efficacy by improving solubility and bioavailability in biological systems .
- Further Research Directions : Ongoing investigations aim to elucidate its full pharmacological profile and explore its potential applications in other therapeutic areas beyond oncology.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding, electrostatic interactions, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Aromatic Rings
1-Benzyl-5-(4-fluorophenyl)-pyrrolotriazoledione ()
- Substituent : 4-Fluorophenyl (electron-withdrawing).
- However, reduced electron density may decrease solubility in polar solvents compared to the methoxy analogue.
- Structural Data : Molecular formula C₁₈H₁₄FN₄O₂ (MW: 352.33), contrasting with the target compound’s estimated C₁₉H₁₈N₄O₃ (MW: ~366.38) .
5-(3-Chlorophenyl)-1-(2-methylbenzyl)-pyrrolotriazoledione ()
- Substituent : 3-Chlorophenyl (electron-withdrawing, bulky).
- Impact : Chlorine’s steric bulk and electronegativity may hinder binding in sterically sensitive pockets. Molecular weight 354.79 , slightly lower than the target compound, suggesting differences in pharmacokinetics .
Pyrazolo[3,4-c]pyridine Derivatives with 4-Methoxyphenyl ()
- Substituent : 4-Methoxyphenyl (electron-donating).
- The pyridine core, however, differs in hydrogen-bonding capacity compared to the triazoledione .
Core Structure and Functional Groups
- Triazoledione vs. Tetrazoles () are more lipophilic, favoring membrane penetration .
- Dione vs. Oxazinone: The dione in the target compound may exhibit slower hydrolysis compared to oxazinone rings (), enhancing metabolic stability .
Biological Activity
1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (CAS No. 19839-16-8) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N4O3. The structure features a pyrrolo-triazole core that is known for its pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves a multi-step process that may include cyclization reactions and the introduction of substituents to create the desired triazole structure. Various methodologies such as copper-catalyzed reactions have been explored to optimize yield and purity .
Antibacterial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. In studies evaluating antibacterial activity against pathogens such as Escherichia coli and Klebsiella pneumoniae, derivatives of triazoles have shown promising results comparable to standard antibiotics like streptomycin .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | Pathogen | Zone of Inhibition (mm) | Comparison to Standard |
|---|---|---|---|
| Compound A | E. coli | 20 | Comparable to Streptomycin |
| Compound B | Klebsiella pneumoniae | 18 | Comparable to Neomycin |
| 1-benzyl-5-(4-methoxyphenyl)-... | E. coli | TBD | TBD |
Anti-inflammatory Activity
In addition to antibacterial effects, triazole derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Anticancer Potential
Some studies suggest that triazole derivatives may possess anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved include the inhibition of cell proliferation and promotion of cell cycle arrest .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Case Study on Antibacterial Efficacy : A study demonstrated that a series of triazole derivatives exhibited varying degrees of antibacterial activity against multi-drug resistant strains. The presence of specific substituents was correlated with enhanced activity .
- Anti-inflammatory Mechanisms : Research has shown that certain triazoles can significantly reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels .
- Anticancer Activity : In vitro studies revealed that triazole derivatives could inhibit tumor growth in specific cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-benzyl-5-(4-methoxyphenyl)-pyrrolotriazole-4,6-dione, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo-triazole core via cyclization of precursor azides or alkynes. Key steps include:
- Core formation : Use Huisgen 1,3-dipolar cycloaddition (click chemistry) under copper catalysis to assemble the triazole ring .
- Substituent introduction : Introduce the 4-methoxyphenyl group via Suzuki-Miyaura coupling (using Pd catalysts) and the benzyl group via alkylation or nucleophilic substitution .
- Optimization : Control temperature (50–80°C), solvent polarity (DMF or toluene), and catalyst loading (e.g., Pd(PPh₃)₄ or CuI) to improve yield. Purification via column chromatography with ethyl acetate/hexane gradients is critical .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR (¹H/¹³C) : Confirm regiochemistry of the triazole ring and substituent positions (e.g., methoxy group at C4-phenyl) .
- IR spectroscopy : Identify carbonyl (C=O) stretches (1650–1750 cm⁻¹) and triazole ring vibrations .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding interactions in the solid state, as demonstrated for analogous pyrrolotriazoles .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodology :
- In vitro enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity).
- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting the methoxy group’s role in modulating lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodology :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications (e.g., replacing methoxy with electron-withdrawing groups) .
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Compare binding affinities of halogenated analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., π-π stacking with phenylalanine residues) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Batch reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) and elemental analysis .
- Assay standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
- Meta-analysis : Compare data from structurally similar compounds (e.g., halogenated pyrrolotriazoles) to isolate substituent-specific effects .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodology :
- Substituent variation : Synthesize derivatives with modified aryl groups (e.g., 4-ethoxy, 4-chloro) and alkyl chains. Use parallel synthesis techniques to generate libraries .
- Pharmacophore mapping : Identify critical moieties (e.g., benzyl group for lipophilicity, triazole for H-bonding) via 3D-QSAR models .
- Biological profiling : Corrogate activity data (e.g., IC₅₀ values) with electronic (Hammett σ) and steric (Taft Es) parameters .
Q. What advanced purification techniques address challenges in isolating this compound?
- Methodology :
- Prep-HPLC : Resolve diastereomers or regioisomers using C18 columns and acetonitrile/water gradients .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity, guided by differential scanning calorimetry (DSC) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
